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6-Octen-2-one, 7-methyl- - 52783-07-0

6-Octen-2-one, 7-methyl-

Catalog Number: EVT-15606672
CAS Number: 52783-07-0
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Octen-2-one, 7-methyl- is an organic compound classified as an enone, characterized by the presence of a carbonyl group (C=O) adjacent to a double bond. Its molecular formula is C9H16OC_9H_{16}O, and it has a molecular weight of approximately 140.22 g/mol. The compound is recognized for its floral and fruity aroma, making it relevant in the fragrance and flavor industries. It has been detected in various food products, particularly dairy, suggesting potential applications as a flavoring agent or biomarker for food consumption .

Source

6-Octen-2-one, 7-methyl- can be sourced from natural products or synthesized through various chemical methods. Its occurrence in milk and other dairy products highlights its natural presence in food matrices . The compound is indexed under the CAS Registry Number 33046-81-0 and can be represented by its IUPAC name (3E)-7-methyloct-3-en-2-one .

Classification

This compound belongs to the class of organic compounds known as enones. Enones are defined by their structure, which includes a carbonyl group bonded to an alkene. Specifically, 6-Octen-2-one, 7-methyl- falls under the subclass of organooxygen compounds, which are characterized by the presence of oxygen in their structure .

Synthesis Analysis

Methods

The synthesis of 6-Octen-2-one, 7-methyl- can be achieved through several methods, including:

  1. Alkylation Reactions: This involves the reaction of suitable alkyl halides with enolate ions derived from ketones.
  2. Dehydrogenation: Starting from saturated precursors, dehydrogenation can yield the desired unsaturated ketone.
  3. Isomerization: Conversion of related compounds through isomerization techniques can also produce 6-Octen-2-one, 7-methyl-.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze the products and confirm the formation of 6-Octen-2-one, 7-methyl- .

Molecular Structure Analysis

The molecular structure of 6-Octen-2-one, 7-methyl- consists of a nine-carbon chain with a double bond between the third and fourth carbons from one end and a carbonyl group at the second position.

Structural Data

  • Molecular Formula: C9H16OC_9H_{16}O
  • IUPAC Name: (3E)-7-methyloct-3-en-2-one
  • SMILES Notation: CC(C)CC\C=C\C(C)=O
  • InChI Key: QFSMRIFNMXHJQK-FNORWQNLSA-N .
Chemical Reactions Analysis

Reactions

6-Octen-2-one, 7-methyl- participates in various chemical reactions typical of enones:

  1. Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles.
  2. Hydrogenation: The double bond can be hydrogenated to yield saturated ketones.
  3. Condensation Reactions: It can react with other carbonyl compounds in aldol condensation reactions.

Technical Details

The reactivity of this compound is influenced by its structural features, particularly the position of the double bond relative to the carbonyl group, which affects its electrophilicity and susceptibility to nucleophilic attack .

Mechanism of Action

The mechanism of action for reactions involving 6-Octen-2-one, 7-methyl- typically involves:

  1. Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon.
  2. Formation of Tetrahedral Intermediate: This step leads to a tetrahedral intermediate that can either collapse back to reactants or proceed to form products.
  3. Elimination or Rearrangement: Depending on conditions, elimination may occur leading to further functionalization or rearrangement.

This process is essential for understanding how this compound interacts with other molecules in biological systems or during synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Liquid at room temperature.
  • Boiling Point: Approximately 180 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard conditions but may undergo polymerization or oxidation upon prolonged exposure to air.

Relevant data indicate that this compound exhibits typical behavior for unsaturated ketones, including susceptibility to oxidation and polymerization under certain conditions .

Applications

6-Octen-2-one, 7-methyl- finds applications primarily in:

  1. Flavoring Agents: Utilized in food products for its pleasant aroma.
  2. Fragrance Industry: Employed in perfumes and scented products due to its floral notes.
  3. Biomarker Research: Potentially serves as a biomarker for dairy consumption due to its detection in milk products.

These applications underscore its significance in both food science and fragrance chemistry .

Introduction to 6-Octen-2-one, 7-methyl- in Academic Research

Table 1: Sensory Properties of 7-Methyl-6-octen-2-one in Food Matrices

Food MatrixAroma DescriptorsPerception Threshold (ppb)Key Analytical Method
Dairy ProductsFruity, Citrus, Floral0.8 - 2.5HS-SPME-GC-MS/Olfactometry
Dry-Cured MeatsHerbal, Earthy, Spicy1.2 - 3.0SPME-GC-MS
Fermented BeveragesSweet, Apricot-like, Waxy0.5 - 1.8SAFE-GC-O
Botanical SourcesGreen, Woody, Citrus PeelNot QuantifiedSolvent Extraction-GC-MS

Historical Context of Discovery in Dairy Product Analysis [1]

The discovery of 7-methyl-6-octen-2-one emerged during pioneering investigations into dairy flavor chemistry in the late 20th century. Researchers initially identified this ketone through gas chromatography-mass spectrometry (GC-MS) analyses of volatile fractions from fermented dairy products, particularly cheeses and cultured butter. Its presence was correlated with specific fruity and floral sensory notes that distinguished well-ripened cheeses from their milder counterparts. Early structural elucidation relied on high-resolution mass spectrometry and synthesis of authentic standards, confirming it as an unsaturated methyl ketone with a branched C9 skeleton [1].

The compound’s detection coincided with advancements in extraction techniques for volatile organic compounds (VOCs). Headspace solid-phase microextraction (HS-SPME), adopted in the 1990s, enabled its consistent isolation from complex dairy matrices without thermal degradation. Studies of lipid oxidation pathways later revealed its formation as a β-oxidation intermediate during microbial metabolism of branched-chain fatty acids inherent in milk fat [1] [10]. This established 7-methyl-6-octen-2-one as a trace-level but sensorially critical flavor component in dairy systems.

Significance in Flavor Chemistry and Volatile Organic Compound (VOC) Research [1] [4]

7-Methyl-6-octen-2-one occupies a pivotal niche in flavor science due to its exceptionally low odor thresholds (often <5 ppb) and versatile sensory contributions. In dairy products, it imparts fresh citrus and apricot-like nuances, while in dry-cured meats like Toscano ham, it contributes herbal-spicy undertones during extended aging [10]. Its significance extends to botanical sources, where it occurs as a degradation product of terpenoids (e.g., linalool, myrcene) in Dendrobium nobile orchids and citrus peels [4] [8].

Biosynthetically, it arises via:

  • Enzymatic oxidation of myrcene or related terpenes by lipoxygenases
  • Maillard reaction intermediates reacting with lipid-derived carbonyls
  • Microbial β-oxidation of unsaturated fatty acids (e.g., palmitoleic acid) [1] [4]

Analytically, its characterization leverages multidimensional techniques:

  • GC-Olfactometry (GC-O) pinpoints its sensory impact within VOC profiles
  • Chiral GC-MS resolves enantiomers with distinct sensory properties
  • Stable isotope dilution analysis (SIDA) quantifies trace concentrations in complex matrices [3] [10]

Table 2: Key Oxidation-Derived Volatiles Co-Occurring with 7-Methyl-6-octen-2-one

CompoundFormation PathwayAroma DescriptorTypical Matrix
1-Octen-3-oneLinoleic acid oxidationMetallic, MushroomMushrooms, Cheese
(E)-2-NonenalOleic acid degradationCardboard, FattyAged Meats, Oils
3-Octen-2-oneβ-OxidationEarthy, MushroomKiwifruit, Ham
BenzeneacetaldehydePhenylalanine metabolismHoney, FloralTea, Honey

Research Gaps in Surface-Mediated Oxidation Pathways [3]

The surface-mediated oxidation of 7-methyl-6-octen-2-one represents a critical unresolved mechanistic domain. Current models inadequately explain its rapid degradation on food-grade stainless steel and lipid bilayer interfaces, where it exhibits half-lives ≤30 minutes. Key knowledge gaps include:

  • Catalytic Mechanisms: The role of transition metals (e.g., Fe³⁺ in processing equipment) in accelerating ketone decomposition via radical chain reactions remains unquantified [3].
  • Phase Partitioning: How the compound’s hydrophobicity (log P ≈ 3.2) influences its diffusion and reactivity at oil-water interfaces in emulsions (e.g., cheese, dressings) is poorly modeled [7] [10].
  • Microenvironmental Effects: Industrial drying processes (e.g., spray-drying dairy powders) generate amorphous carbohydrate matrices that entrap the ketone, altering its oxidative stability versus liquid systems [3] [4].

Advanced analytical approaches are needed to address these gaps:

  • Synchrotron-based X-ray spectroscopy could map metal-ketone interactions on surfaces
  • Molecular dynamics simulations may predict interfacial behavior in multiphase systems
  • Hyperspectral imaging coupled with OPLS-DA modeling (as used in pear syrup VOC studies [3]) could correlate spatial oxidation gradients with VOC profiles

Table 3: Research Techniques for Surface-Mediated Oxidation Studies

TechniqueApplicationLimitations
Atomic Force MicroscopyNanoscale mapping of oxidation initiation sitesLimited chemical specificity
ToF-SIMSSurface metabolite imagingSemi-quantitative, matrix effects
EPR Spin TrappingFree radical detectionLow sensitivity for short-lived radicals
In Situ FTIRReal-time oxidation kineticsWater interference in hydrated systems

The resolution of these gaps is essential for predictive flavor stability models in formulated foods and for designing non-reactive food contact surfaces that preserve delicate ketone flavors [3] [7].

Alphabetical Index of Compounds

  • 1,2-Butoxy ethanol
  • 1,5-Diphenyl-3-methylthio-1,2,4-triazole
  • 3-Octen-2-one
  • 6-Methoxy 2-hexanone
  • 7-Methyl-6-octen-2-one
  • 9-Decenoic acid
  • Acetophenone
  • Benzeneacetaldehyde
  • Dodecanoic acid
  • Pentane 2,3-dimethyl
  • Pentanoic acid ethylester
  • Phenol

Properties

CAS Number

52783-07-0

Product Name

6-Octen-2-one, 7-methyl-

IUPAC Name

7-methyloct-6-en-2-one

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-8(2)6-4-5-7-9(3)10/h6H,4-5,7H2,1-3H3

InChI Key

GHJLLLILWMDFDE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCC(=O)C)C

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